Tellurium hexafluoride

Description

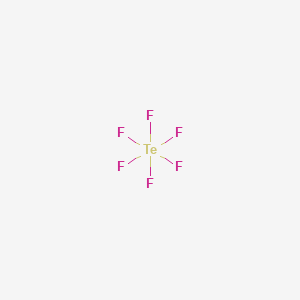

This compound is a tellurium coordination entity.

Properties

InChI |

InChI=1S/F6Te/c1-7(2,3,4,5)6 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNCGPRGCYAWTAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Te](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6Te | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | tellurium hexafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tellurium_hexafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893077 | |

| Record name | Tellurium hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tellurium hexafluoride is a colorless gas with a repulsive odor. It is very toxic by inhalation and skin absorption. When heated to high temperatures, it may emit toxic fluoride and tellurium fumes. It is heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture and rocket. It reacts with water to yield toxic vapors., Colorless gas with a repulsive odor. MW: 241.6; [NIOSH], Colorless gas with a repulsive odor. | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium hexafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/644 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Tellurium hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0588.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

95.9 °F at 760 mmHg (EPA, 1998), Sublimes | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0588.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Decomposes (NIOSH, 2023), Decomp in cold, hot water, acid, and alkali, Decomposes | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tellurium hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0588.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

2.499 @ -10 °C /Liquid/, Density: 4.006 @ -191 °C /solid/; sublimes @ -38.9 °C; not as inert chemically as selenium hexafluoride or sulfur hexafluoride because covalence max of tellurium is more than 6; slowly absorbed by water with hydrolysis to telluric acid, H6TeO6; more quickly hydrolyzed by aq potassium hydroxide, 8.34(relative gas density) | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tellurium hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0588.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.499 at 14 °F (EPA, 1998) - Heavier than air; will sink (Relative to Air), 8.3 (Air= 1 at boiling point of tellurium hexafluoride) | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Greater than 760 mmHg (EPA, 1998), >1 atm | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tellurium hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0588.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless gas | |

CAS No. |

7783-80-4 | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tellurium fluoride (TeF6), (OC-6-11)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tellurium hexafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellurium hexafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/tellurium-hexafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Tellurium fluoride (TeF6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tellurium hexafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellurium hexafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWI7143IXR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tellurium hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/WY2AB980.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-35.7 °F (EPA, 1998), MP: -37.6 °C @ > 1 atm /triple point/, -36 °F (Sublimes) | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4586 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TELLURIUM HEXAFLUORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2535 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Tellurium hexafluoride | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0588.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Gas-Phase Electron Diffraction of Tellurium Hexafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the gas-phase electron diffraction (GED) technique as applied to the structural determination of tellurium hexafluoride (TeF₆). It details the experimental methodology, presents key structural data in a comparative format, and illustrates the experimental workflow.

Introduction

This compound (TeF₆) is a colorless, highly reactive gas with a confirmed octahedral geometry.[1][2][3] Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure of volatile compounds like TeF₆ in their free state, devoid of intermolecular forces present in liquid or solid phases. This method provides accurate measurements of bond lengths, bond angles, and vibrational amplitudes, offering insights into the molecule's geometry and dynamics.

The core principle of GED involves directing a high-energy electron beam onto a jet of gaseous molecules and analyzing the resulting diffraction pattern. The interference of scattered electrons, a function of the internuclear distances within the molecules, produces a pattern of concentric rings. Analysis of this pattern allows for the elucidation of the molecule's three-dimensional structure.

Molecular Structure of TeF₆

Gas-phase electron diffraction studies have precisely characterized the structure of TeF₆. The molecule exhibits a highly symmetrical octahedral geometry, with the tellurium atom at the center and six fluorine atoms at the vertices.[1][2] The F-Te-F bond angles are approximately 90°.[1][4][5]

Internuclear Distances and Mean Amplitudes of Vibration

The internuclear distances (rₐ) and mean amplitudes of vibration (l) for TeF₆ have been determined at various temperatures. The following tables summarize the findings from a key study, providing a clear comparison of the structural parameters under different conditions.

Table 1: Internuclear Distances (rₐ) in TeF₆ at Various Temperatures

| Temperature (°C) | Te-F Distance (Å) | F...F (short) Distance (Å) | F...F (long) Distance (Å) |

| 20 | 1.815 (± 0.002) | 2.564 (± 0.003) | 3.626 (± 0.004) |

| 90 | Data not provided | Data not provided | Data not provided |

| 150 | Data not provided | Data not provided | Data not provided |

Source: Electron diffraction from gaseous this compound at 20, 90, and 150°C. Molecular structure and three-atom scattering.

Table 2: Mean Amplitudes of Vibration (l) in TeF₆ at Various Temperatures

| Temperature (°C) | l(Te-F) (Å) | l(F...F, short) (Å) | l(F...F, long) (Å) |

| 20 | 0.0412 (± 0.0020) | 0.0814 (± 0.0027) | 0.0512 (± 0.0055) |

| 90 | Data not provided | Data not provided | Data not provided |

| 150 | Data not provided | Data not provided | Data not provided |

Source: Electron diffraction from gaseous this compound at 20, 90, and 150°C. Molecular structure and three-atom scattering.

Theoretical calculations using coupled cluster theory (CCSD(T)/aVQZ) predict a Te-F bond distance of 1.833 Å, which is slightly longer than the experimentally determined value of 1.815 Å at 293 K (20°C).[6]

Experimental Protocol for Gas-Phase Electron Diffraction of TeF₆

The following is a detailed methodology for the gas-phase electron diffraction of TeF₆, synthesized from established general procedures and specific experimental details.

Sample Preparation and Introduction

-

Sample Purity: High-purity TeF₆ gas is required.

-

Inlet System: The gas is introduced into the diffraction chamber through a specialized nozzle system. The temperature of the nozzle tip is precisely controlled to maintain the desired sample temperature (e.g., 20°C, 90°C, or 150°C).

-

Gas Jet Formation: The gas effuses from the nozzle, forming a narrow, low-density molecular jet that intersects the electron beam at a right angle.

Electron Beam Generation and Diffraction

-

Electron Source: A high-energy electron beam is generated from an electron gun. For TeF₆ studies, an accelerating voltage of 44 kV has been used.

-

Vacuum Chamber: The entire apparatus is maintained under a high vacuum (typically 10⁻⁷ mbar) to prevent scattering of the electron beam by air molecules.[7]

-

Scattering: The electron beam is directed to intersect the gas jet. The electrons are scattered by the electrostatic potential of the TeF₆ molecules.

-

Cold Trap: A cold trap, typically cooled with liquid nitrogen (-196°C), is positioned to condense the TeF₆ gas after it has interacted with the electron beam, preventing it from contaminating the vacuum chamber.[7]

Data Acquisition

-

Detector: The scattered electrons form a diffraction pattern of concentric rings, which is captured on a detector. Photographic plates or modern imaging systems like phosphor screens coupled with EMCCD cameras can be used.[8]

-

Rotating Sector: To compensate for the steep decline in scattering intensity with increasing scattering angle, a rotating sector is often placed in front of the detector.[7] This device has an angular opening that increases with the radius, allowing for more accurate measurement of the weaker, high-angle scattering data.

-

Data Recording: A series of diffraction patterns are recorded with varying exposure times to capture the full dynamic range of the scattering intensities.

Data Analysis

-

Intensity Measurement: The recorded diffraction patterns are digitized, and the radial intensity profile is extracted.

-

Background Subtraction: A smooth background function is fitted to the total scattering intensity and subtracted to isolate the molecular scattering component.

-

Radial Distribution Function: The molecular scattering intensity is then mathematically transformed (typically via a Fourier transform) to generate a radial distribution function (RDF). The RDF shows peaks corresponding to the different internuclear distances within the TeF₆ molecule.

-

Structural Refinement: A theoretical molecular model of TeF₆ is constructed with initial estimates of the internuclear distances and vibrational amplitudes. The theoretical scattering intensity for this model is calculated and compared to the experimental data. A least-squares refinement process is then used to adjust the structural parameters of the model until the best possible fit with the experimental data is achieved.

Experimental Workflow

The following diagram illustrates the key stages of a gas-phase electron diffraction experiment for TeF₆.

Caption: Workflow for TeF₆ gas-phase electron diffraction.

References

High-Purity Tellurium Hexafluoride: A Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of high-purity Tellurium Hexafluoride (TeF₆), a critical compound in various specialized fields. This document details established methodologies, presents quantitative data for process optimization, and outlines the necessary experimental protocols for achieving high-purity TeF₆.

Synthesis of this compound

The production of crude this compound can be achieved through several methods, primarily involving the fluorination of tellurium metal or its oxides. The choice of method often depends on the desired purity, scale of production, and available starting materials.

Direct Fluorination of Tellurium Metal

The most common method for synthesizing TeF₆ is the direct reaction of elemental tellurium with fluorine gas.[1][2] This exothermic reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate and high conversion.

Reaction: Te(s) + 3F₂(g) → TeF₆(g)

Experimental Protocol:

A detailed experimental protocol for the direct fluorination of tellurium metal is as follows:

-

Reactor Preparation: A nickel or Monel reactor is used due to the high reactivity of fluorine gas. The reactor is first passivated by introducing a low concentration of fluorine gas to form a protective metal fluoride layer on the internal surfaces.

-

Reactant Loading: High-purity tellurium metal powder or chunks are loaded into the reactor.

-

Reaction Conditions: The reactor is heated to a temperature of 150°C.[1][2] Fluorine gas, diluted with an inert gas such as nitrogen, is then introduced into the reactor.

-

Product Collection: The gaseous TeF₆ product is continuously removed from the reactor and collected in a cold trap maintained at a low temperature (e.g., using liquid nitrogen).

-

Monitoring: The reaction can be monitored by observing the consumption of fluorine gas or the pressure change within the reactor.

A study on the fluorination of tellurium metal observed that approximately 80% of the starting tellurium metal was converted to TeF₆ across a temperature range of 100-250°C with a fluorine pressure of 20 Torr.[3] Increasing the fluorine partial pressure to 40 Torr resulted in a reaction rate that was too rapid to be measured by the experimental setup.[3]

Potential Impurities: The primary impurity from this process is ditellurium decafluoride (Te₂F₁₀), especially when the reaction is conducted at lower temperatures (around 0°C).[1] Other potential impurities include unreacted fluorine and volatile fluorides of any impurities present in the starting tellurium metal.

Fluorination of Tellurium Dioxide

An alternative synthesis route involves the fluorination of tellurium dioxide (TeO₂) using a strong fluorinating agent, such as fluorine gas.[4]

Reaction: TeO₂(s) + 3F₂(g) → TeF₆(g) + O₂(g)

Experimental Protocol:

A laboratory-scale procedure for the fluorination of TeO₂ is described below:

-

System Preparation: A laboratory system constructed from stainless steel 316 is cleaned, and leak tests are performed. The system is then passivated with increasing concentrations of fluorine gas.[5][6]

-

Reactant Preparation: A pellet of TeO₂ of a specific weight is placed inside the reactor.[5][6] A column packed with sodium fluoride (NaF) granules is used to remove any hydrogen fluoride (HF) from the incoming fluorine gas stream.[5][6]

-

Reaction Conditions: A mixture of nitrogen and fluorine gas (e.g., 40% fluorine) is injected into the reactor until a specific pressure is reached.[5][6] The reactor is then heated to the desired temperature, for instance, a study was conducted at 204±1 °C with initial pressures ranging from 137.9 to 181.2 kPa.[6]

-

Product Collection and Purification: The product gas is passed through a cold trap to collect the TeF₆. Unreacted gases are then directed through a dry scrubber containing activated alumina, followed by a wet scrubber with a sodium hydroxide (NaOH) solution.[4]

Kinetic studies have shown that the fluorination of tellurium oxide is a first-order reaction between 150 and 200 °C and a second-order reaction at 250 °C.[7] One study determined the reaction rate constant to be 6.86 × 10⁻⁴ s⁻¹ at 204±1 °C.[6]

Potential Impurities: Impurities can include unreacted fluorine, oxygen, and potentially lower tellurium fluorides if the reaction is not driven to completion.

Purification of this compound

Crude TeF₆ from the synthesis process often contains impurities that must be removed to achieve the high purity required for most applications. Several techniques are employed for this purpose.

Fractional Distillation

Fractional distillation is a viable method for separating TeF₆ from impurities with different boiling points. TeF₆ has a boiling point of -37.6 °C.[2] This technique is particularly effective for removing less volatile impurities.

Experimental Protocol:

-

Apparatus: A low-temperature fractional distillation column, typically made of a corrosion-resistant material like stainless steel or Monel, is used.

-

Procedure: The crude TeF₆ is introduced into the reboiler of the distillation column. The column is operated at a controlled temperature and pressure gradient. The more volatile TeF₆ moves up the column, while less volatile impurities remain in the reboiler.

-

Collection: The purified TeF₆ is collected as a distillate from the top of the column.

Chemical Scrubbing and Sorption

Chemical scrubbing and sorption are widely used methods for removing reactive impurities from the TeF₆ gas stream.

Activated alumina is a highly effective sorbent for removing TeF₆ and other fluoride compounds from gas streams.[8] A US patent describes a method for removing this compound from a gas by passing it through a packed bed of activated alumina.[8] If elemental fluorine is also present, the gas is first passed through a fluidized bed of activated alumina to remove the majority of the fluorine.[8]

Experimental Protocol:

-

Sorbent Bed Preparation: A column is packed with activated alumina. The alumina may be pre-treated by drying to enhance its adsorption capacity.

-

Gas Flow: The crude TeF₆ gas stream is passed through the packed bed at a controlled flow rate. A study noted a gas flow rate of about 20 feet per minute.[8]

-

Adsorption: The TeF₆ and other fluoride impurities are adsorbed onto the surface of the activated alumina.

-

Monitoring: The outlet gas stream is monitored for the breakthrough of TeF₆ to determine the saturation point of the alumina bed.

Experiments have shown that the presence of fluorine can be detrimental to the decontamination factor of TeF₆ on activated alumina, especially at higher surface loadings.[8] Fluorine can also displace previously sorbed TeF₆.[8] One study found that sorption of TeF₆ in the presence of F₂ by activated alumina was very fast and complete.[3]

A wet scrubber containing a sodium hydroxide solution can be used to remove acidic impurities such as HF and any remaining TeF₆.

Reaction: TeF₆(g) + 8NaOH(aq) → Na₂TeO₃(aq) + 6NaF(aq) + 4H₂O(l)

Experimental Protocol:

-

Scrubber Setup: A gas scrubbing bottle or column is filled with a dilute solution of NaOH.

-

Gas Bubbling: The gas stream from the primary purification step is bubbled through the NaOH solution.

-

Neutralization: Acidic gases react with the NaOH to form non-volatile salts, which remain in the solution.

This method is typically used as a final polishing step to remove trace acidic impurities.

Copper metal has been investigated as a sorbent for the removal of TeF₆. One study found that TeF₆ was fully removed by copper when the sorbent was heated above 300°C in the absence of fluorine.[3] However, the sorption was slow, requiring 50 minutes for complete removal.[3]

Quantitative Data Summary

The following tables summarize the quantitative data found in the reviewed literature for the synthesis and purification of TeF₆.

Table 1: Synthesis of this compound - Reaction Parameters

| Synthesis Method | Starting Material | Fluorinating Agent | Temperature (°C) | Pressure | Reported Yield/Conversion | Reference(s) |

| Direct Fluorination | Tellurium Metal | Fluorine Gas | 150 | - | - | [1][2] |

| Direct Fluorination | Tellurium Metal | Fluorine Gas | 100-250 | 20 Torr (F₂) | ~80% conversion | [3] |

| Fluorination of TeO₂ | Tellurium Dioxide | Fluorine Gas | 204 ± 1 | 137.9 - 181.2 kPa | - | [6] |

| Fluorination of TeO₂ | Tellurium Dioxide | Fluorine Gas | 150 - 250 | 1 - 2 bar | High purity product | [7] |

Table 2: Purification of this compound - Sorbent Performance

| Purification Method | Sorbent | Impurity Removed | Operating Conditions | Efficiency/Capacity | Reference(s) |

| Sorption | Activated Alumina | TeF₆, Fluorine | Packed bed, 25°C, 20 ft/min gas velocity | Decontamination factor dependent on surface loading and presence of F₂ | [8] |

| Sorption | Activated Alumina | TeF₆ (in presence of F₂) | - | Fast and complete | [3] |

| Sorption | Copper | TeF₆ (in absence of F₂) | >300°C | Slow (50 min for full removal) | [3] |

| Chemical Scrubbing | NaOH Solution | Acidic impurities (HF, TeF₆) | Wet scrubber | - | [4] |

Process Workflows and Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows for the synthesis and purification of high-purity TeF₆.

References

- 1. Buy this compound | 7783-80-4 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. "PRODUCTION AND ADSORPTION OF VOLATILE this compound" by Stephanie H. Bruffey [trace.tennessee.edu]

- 4. jonra.nstri.ir [jonra.nstri.ir]

- 5. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 6. Kinetic investigation of this compound production using the volumetric method [rpe.kntu.ac.ir]

- 7. The Effect of Temperature on the Kinetic Parameters of TeF6 Production [jonra.nstri.ir]

- 8. US3491513A - this compound removal method - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of Tellurium Hexafluoride (TeF₆)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellurium hexafluoride (TeF₆) is a colorless, highly toxic gas with a significant role in various industrial applications, including semiconductor manufacturing. A thorough understanding of its thermodynamic properties and stability is crucial for its safe handling, application, and the development of novel chemical processes. This technical guide provides a comprehensive overview of the core thermodynamic parameters of TeF₆, its thermal and chemical stability, and detailed experimental protocols for the determination of these properties. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Thermodynamic Properties of TeF₆

The thermodynamic properties of a compound govern its behavior in chemical reactions and physical processes. For TeF₆, these parameters are essential for predicting its reactivity, stability, and potential energy release in various environments.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molar Mass | 241.59 g/mol | [1] |

| Appearance | Colorless gas | [1] |

| Odor | Repulsive | [1] |

| Melting Point | -38.9 °C (234.25 K) | [1] |

| Boiling Point | -37.6 °C (235.55 K) | [1] |

| Density (gas, -10 °C) | 0.0106 g/cm³ | [1] |

| Density (solid, -191 °C) | 4.006 g/cm³ |

Thermodynamic Data

The fundamental thermodynamic parameters for gaseous TeF₆ at standard conditions (298.15 K and 1 bar) are summarized in Table 2. These values are critical for calculating the feasibility and spontaneity of reactions involving TeF₆.

| Thermodynamic Quantity | Symbol | Value | Units |

| Standard Enthalpy of Formation | ΔH°f | -1318 | kJ/mol |

| Standard Molar Entropy | S° | 340.89 | J/(mol·K) |

| Heat Capacity (constant pressure) | Cp | 117.6 | J/(mol·K) |

| Calculated Standard Gibbs Free Energy of Formation | ΔG°f | -1235.8 | kJ/mol |

Note: The Standard Gibbs Free Energy of Formation was calculated using the equation ΔG°f = ΔH°f - TΔS°f, where T = 298.15 K. The standard entropy of formation (ΔS°f) was determined from the standard molar entropies of TeF₆(g), Te(s), and F₂(g).

Stability of TeF₆

The stability of this compound is a critical consideration for its storage, handling, and application. This section details its thermal and chemical stability.

Thermal Stability

This compound is thermally stable at ambient temperatures. However, upon heating to high temperatures, it undergoes decomposition, emitting highly toxic fumes of tellurium and fluoride compounds.[1] The exact decomposition temperature in a pure, inert atmosphere is not well-defined in the literature, but it is understood to occur at elevated temperatures. The presence of impurities, such as water, can significantly lower the decomposition temperature.

Chemical Stability and Reactivity

TeF₆ is a reactive gas, particularly when compared to its lighter analogue, sulfur hexafluoride (SF₆). Its reactivity stems from the larger size of the tellurium atom, which allows for coordination numbers greater than six.

Hydrolysis: TeF₆ reacts slowly with water to form telluric acid (H₆TeO₆) and hydrogen fluoride (HF), as shown in the following reaction:

TeF₆(g) + 6H₂O(l) → H₆TeO₆(aq) + 6HF(aq)[1]

The hydrolysis process can be accelerated by increasing the temperature. In the temperature range of 293-1173 K, the hydrolysis products undergo thermal decomposition, ultimately forming tellurium dioxide (TeO₂) at around 873 K.[2]

Reactivity with other substances: TeF₆ is corrosive towards some materials. While it does not attack glass when pure, it can corrode mercury.

Experimental Protocols

Accurate determination of thermodynamic properties requires precise and well-defined experimental procedures. This section outlines the methodologies for the synthesis of high-purity TeF₆ and the calorimetric determination of its enthalpy of formation.

Synthesis and Purification of TeF₆ for Calorimetric Studies

A detailed protocol for the synthesis and purification of TeF₆ is crucial for obtaining accurate thermodynamic data, as impurities can significantly affect the results.

Experimental Workflow for TeF₆ Synthesis and Purification

Caption: Workflow for the synthesis and purification of high-purity TeF₆.

Methodology:

-

Synthesis: High-purity tellurium metal is placed in a nickel or Monel reactor. The reactor is evacuated and heated to approximately 150 °C. A stream of fluorine gas, diluted with an inert gas like nitrogen, is then passed over the tellurium metal. The reaction is highly exothermic and needs to be carefully controlled to maintain the desired temperature. The primary product is gaseous TeF₆.

-

Purification: The crude TeF₆ gas is passed through a series of cold traps to remove unreacted fluorine and other volatile impurities. A common method involves a trap at -78 °C (dry ice/acetone bath) to condense the TeF₆ while allowing more volatile impurities to pass through. Further purification can be achieved by fractional distillation under vacuum. The purity of the final product should be verified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or infrared (IR) spectroscopy to ensure it is suitable for calorimetric measurements.

Determination of the Standard Enthalpy of Formation by Fluorine Bomb Calorimetry

Fluorine bomb calorimetry is a powerful technique for determining the standard enthalpy of formation of compounds that are highly reactive with fluorine.

Logical Flow of a Fluorine Bomb Calorimetry Experiment

Caption: Logical workflow for determining the enthalpy of formation using fluorine bomb calorimetry.

Methodology:

-

Calorimeter Calibration: The heat capacity of the bomb calorimeter system is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid, in the presence of oxygen.

-

Sample Preparation and Combustion: A precisely weighed sample of high-purity tellurium is placed in the bomb calorimeter. The bomb is then sealed and charged with high-pressure fluorine gas. The sample is ignited, and the temperature change of the surrounding water bath is meticulously recorded.

-

Data Analysis: The heat released during the combustion of tellurium in fluorine to form TeF₆ is calculated from the observed temperature rise and the heat capacity of the calorimeter. After applying corrections for the heat of ignition and other factors, the standard enthalpy of formation of TeF₆ can be determined.

Signaling Pathways and Logical Relationships

While TeF₆ is not directly involved in biological signaling pathways in the context of drug development, understanding its reactivity is crucial for assessing its potential toxicity and for designing safe handling procedures. The primary chemical transformation of concern is its hydrolysis.

Hydrolysis Pathway of TeF₆

Caption: The hydrolysis of TeF₆ yields telluric acid and hydrogen fluoride.

Conclusion

This technical guide has provided a detailed overview of the thermodynamic properties and stability of this compound. The tabulated data on its physical and thermodynamic properties serve as a valuable resource for researchers and scientists. The discussion on its thermal and chemical stability highlights the need for careful handling due to its reactivity, particularly its propensity for hydrolysis. The outlined experimental protocols for synthesis and calorimetric measurements offer a foundational understanding of the methodologies used to obtain these critical data. A comprehensive grasp of these characteristics is paramount for the safe and effective utilization of TeF₆ in scientific and industrial endeavors.

References

Electronic structure and bonding in Tellurium hexafluoride

An In-depth Technical Guide to the Electronic Structure and Bonding in Tellurium Hexafluoride

Introduction

This compound (TeF₆) is an inorganic compound featuring a central tellurium atom bonded to six fluorine atoms.[1] It exists as a colorless, highly toxic gas with a repulsive odor.[1] As a member of the chalcogen hexafluorides, its uniform physical properties have garnered significant research interest.[2][3] TeF₆ serves as a pertinent model for understanding hypervalent molecules, where the central atom appears to exceed the octet rule. Its role in semiconductor manufacturing, particularly in etching processes, underscores its industrial relevance.[4] This guide provides a comprehensive analysis of the electronic structure, bonding theories, and experimental characterization of TeF₆, tailored for a scientific audience.

Molecular Geometry and Valence Shell Electron Pair Repulsion (VSEPR) Theory

The geometry of a molecule can be predicted by identifying the arrangement that minimizes electrostatic repulsion between electron pairs in the valence shell of the central atom.

-

Valence Electrons: Tellurium (Te), a Group 16 element, contributes 6 valence electrons. Each of the six fluorine (F) atoms, from Group 17, contributes 7 valence electrons.[5] The total number of valence electrons is therefore: 6 + (6 × 7) = 48.[5]

-

Lewis Structure: The Lewis structure for TeF₆ features the least electronegative atom, tellurium, as the central atom.[5] It forms single bonds with each of the six fluorine atoms. There are no lone pairs on the central tellurium atom, and each fluorine atom is surrounded by three lone pairs, satisfying the octet rule for fluorine.[4][5]

-

VSEPR Prediction: With six bonding pairs and zero lone pairs around the central tellurium atom, VSEPR theory predicts an octahedral electron geometry and molecular shape.[4][6][7] This arrangement minimizes electron-electron repulsion, resulting in ideal bond angles of 90° between adjacent F-Te-F bonds.[4][7][8]

References

First-Principles Insights into Tellurium Hexafluoride: A Technical Guide

Affiliation: Google Research

Abstract

Tellurium hexafluoride (TeF₆) is a volatile and highly reactive inorganic compound with significant applications in various industrial processes, including semiconductor manufacturing. A comprehensive understanding of its molecular properties from fundamental principles is crucial for optimizing its use and ensuring safe handling. This technical guide provides an in-depth analysis of TeF₆ based on first-principles quantum mechanical studies. It covers the electronic structure, molecular geometry, vibrational frequencies, and thermodynamic properties of the molecule. Detailed experimental and computational protocols are presented to offer researchers and scientists a practical framework for further investigation.

Introduction

This compound (TeF₆) is a colorless, toxic gas known for its octahedral geometry.[1] As a member of the Group 16 hexafluorides, its properties are of considerable interest for comparative studies with its lighter analogues, SF₆ and SeF₆, and for its role in various chemical processes. First-principles, or ab initio, computational methods provide a powerful tool for elucidating the electronic and structural properties of such molecules with high accuracy, complementing and guiding experimental work.

This whitepaper summarizes the key findings from first-principles studies on TeF₆, presenting quantitative data in a structured format. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the fundamental properties of this compound.

Molecular and Electronic Structure

TeF₆ possesses a highly symmetric octahedral (Oₕ) molecular geometry, with the tellurium atom at the center single-bonded to six fluorine atoms.[1] This symmetric arrangement of the six polar Te-F bonds results in a net dipole moment of zero, rendering the molecule nonpolar.[1] The hybridization of the central tellurium atom is described as sp³d², involving the 5s, 5p, and 5d atomic orbitals.[1]

First-principles calculations have been instrumental in determining the precise geometric parameters of TeF₆. High-level coupled-cluster calculations, specifically CCSD(T) with an augmented quadruple-zeta basis set (aVQZ), predict a Te-F bond distance of 1.833 Å.[2] This is in close agreement with, though slightly longer than, the experimental value of 1.811 Å obtained from electron diffraction studies.[2] Under high pressure, theoretical studies suggest an unexpected d-p orbital covalent interaction between tellurium and fluorine.[3]

| Parameter | First-Principles Value | Experimental Value | Citation |

| Molecular Geometry | Octahedral (Oₕ) | Octahedral (Oₕ) | [1] |

| Te-F Bond Length | 1.833 Å | 1.811 Å | [2] |

| F-Te-F Bond Angle | 90° | ~90° | [1] |

| Dipole Moment | 0 D | 0 D | [1] |

Vibrational Properties

The vibrational modes of TeF₆ have been characterized by both experimental spectroscopy and theoretical calculations. As an octahedral molecule, TeF₆ has six fundamental vibrational modes, which are classified according to their symmetry. These modes are active in either Raman or infrared (IR) spectroscopy, or are inactive in both.

Anharmonic frequency calculations performed at the CCSD(T) level of theory show satisfactory agreement with experimental IR spectra.[4] The table below summarizes the experimentally observed and computationally predicted vibrational frequencies for TeF₆.

| Mode | Symmetry | Activity | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Citation |

| ν₁ | a₁g | Raman | 701.4 | - | [5] |

| ν₂ | e₉ | Raman | 674.4 | - | [5] |

| ν₃ | f₁ᵤ | IR | 752.0 | - | [5] |

| ν₄ | f₁ᵤ | IR | 325.0 | - | [5] |

| ν₅ | f₂₉ | Raman | 314.0 | - | [5] |

| ν₆ | f₂ᵤ | Inactive | (197) | - | [5] |

Note: The value for ν₆ is estimated as it is inactive in both IR and Raman spectroscopy.

Thermodynamic Properties

The thermodynamic stability and reactivity of TeF₆ can be understood through its thermochemical properties, such as its heat of formation (ΔfH°) and bond dissociation energies (BDEs). These properties have been predicted with high accuracy using composite quantum chemical methods like the Feller-Peterson-Dixon (FPD) approach. These calculations require the inclusion of spin-orbit corrections to achieve good agreement with experimental data.[2]

| Property | Calculated Value | Method | Citation |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -1318 kJ/mol | - | [6] |

| Heat of Formation at 0 K (ΔHf,₀K) | 50.7 ± 0.6 kcal/mol (for Te gas) | FPD Approach | [2] |

Methodologies

Experimental Protocols

Gas-Phase Electron Diffraction: The molecular structure of gaseous TeF₆ can be determined using electron diffraction. A typical experimental setup involves a high-energy electron beam (e.g., 40-60 keV) intersecting a jet of TeF₆ gas effusing from a nozzle into a vacuum chamber. The scattered electrons create a diffraction pattern on a detector, such as a photographic plate or a CCD camera. The experiment is often performed at various nozzle-to-plate distances to capture a wide range of scattering angles.[7] The resulting diffraction intensities are analyzed to determine the equilibrium bond lengths, vibrational amplitudes, and overall molecular geometry. The data analysis accounts for the thermal motion of the atoms.[7]

Gas-Phase Raman Spectroscopy: Raman spectroscopy of gaseous TeF₆ is used to probe its vibrational modes. In a typical experiment, a sample of TeF₆ gas is contained in a sealed cell, often made of Pyrex or fused silica.[8] A high-intensity monochromatic laser beam is passed through the gas sample to induce Raman scattering. The scattered light is collected, typically at a 90° angle to the incident beam, and is passed through a spectrometer to analyze its frequency components. The resulting Raman spectrum reveals the vibrational frequencies of the Raman-active modes of the molecule.[9]

Computational Protocols

First-Principles Calculations: The properties of TeF₆ are investigated computationally using quantum mechanical methods. A common workflow involves the following steps:

-

Geometry Optimization: The molecular geometry of TeF₆ is optimized to find the lowest energy structure. This is typically performed using Density Functional Theory (DFT) with a suitable exchange-correlation functional (e.g., M06-2X) or more accurate methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CCSD(T)) theory.[10] For heavy elements like tellurium, effective core potentials (ECPs) such as LANL2DZ are often used to describe the core electrons, while the valence electrons are treated with a basis set like 6-31+G(d) for fluorine.[11]

-

Frequency Calculations: Once the geometry is optimized, vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions. These calculations confirm that the optimized structure is a true minimum on the potential energy surface (no imaginary frequencies) and provide the IR and Raman spectra.

-

Property Calculations: Other properties such as heats of formation, bond dissociation energies, ionization energies, and electron affinities are calculated using high-level composite methods like the Feller-Peterson-Dixon (FPD) approach for high accuracy.[2] These calculations are typically performed using quantum chemistry software packages like Gaussian, ORCA, or CRYSTAL.[8][11]

Visualizations

References

- 1. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 2. researchgate.net [researchgate.net]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Metal Fluorides: Tools for Structural and Computational Analysis of Phosphoryl Transfer Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdcl.issp.u-tokyo.ac.jp [mdcl.issp.u-tokyo.ac.jp]

- 6. srd.nist.gov [srd.nist.gov]

- 7. pubs.aip.org [pubs.aip.org]

- 8. mdpi.com [mdpi.com]

- 9. Trace Analysis of C4F7N Insulating Gas Mixtures by Spontaneous Raman Spectroscopy and Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdcl.issp.u-tokyo.ac.jp [mdcl.issp.u-tokyo.ac.jp]

- 11. researchgate.net [researchgate.net]

In-Depth Analysis of the Crystal Structure of Tellurium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of tellurium hexafluoride (TeF₆), a compound of interest due to its highly symmetric octahedral geometry and its role in various chemical syntheses. This document details the experimental methodologies employed for its structural determination, presents key crystallographic data in a structured format, and illustrates the experimental workflow.

Introduction

This compound (TeF₆) is a colorless, highly toxic gas at standard conditions. Below -38 °C, it condenses into a white solid.[1] The molecule adopts a highly symmetric octahedral geometry in the gas phase.[1][2] Understanding its solid-state structure is crucial for predicting its behavior in condensed phases and for its application in materials science and synthetic chemistry. The low-temperature crystal structure of TeF₆ has been determined primarily through neutron powder diffraction studies.[3][4] This technique is particularly well-suited for locating light atoms like fluorine in the presence of a heavier atom like tellurium.

Experimental Protocols

The determination of the low-temperature crystal structure of this compound was accomplished through neutron powder diffraction. The following protocol is a synthesized methodology based on established practices for volatile molecular compounds.

Sample Preparation and Handling

Due to its high volatility and toxicity, the preparation and handling of a TeF₆ sample for neutron diffraction requires specialized equipment and procedures.

-

Synthesis: this compound can be synthesized by the direct fluorination of tellurium metal with fluorine gas at 150 °C.

-

Sample Condensation: The gaseous TeF₆ is condensed into a cylindrical vanadium sample can, which is known for its low neutron absorption and coherent scattering cross-section. This process is conducted in a controlled atmosphere glovebox or a dedicated vacuum line. The can is cooled using a cryogen, such as liquid nitrogen, to ensure the complete solidification of the TeF₆ powder.

-

Sealing: Once the desired amount of solid TeF₆ is in the can, it is sealed under a helium atmosphere to ensure good thermal contact and to prevent atmospheric contamination. The sealed can is then transferred to the cryostat of the neutron diffractometer.

Neutron Powder Diffraction Data Collection

Neutron powder diffraction data are collected at low temperatures to study the crystalline phase of TeF₆.

-

Instrumentation: A high-resolution powder diffractometer at a neutron source (either a nuclear reactor or a spallation source) is utilized.

-

Temperature Control: The sample is cooled to the desired temperature, for instance, 15 K and 190 K, using a closed-cycle refrigerator or a cryostat.[3][4] Temperature stability is crucial for obtaining high-quality diffraction data.

-

Data Acquisition: A monochromatic neutron beam is directed at the powdered TeF₆ sample. The scattered neutrons are detected by an array of detectors covering a wide angular range (2θ). The diffraction pattern, which is a plot of neutron intensity versus the scattering angle, is recorded over several hours to ensure good statistics.

Structure Determination and Refinement

The crystal structure is determined and refined from the collected neutron powder diffraction data using the Rietveld method.

-

Phase Identification and Indexing: The initial step involves identifying the diffraction peaks and indexing them to determine the unit cell parameters and the crystal system.

-

Space Group Determination: Based on the systematic absences of reflections in the diffraction pattern, the space group is determined. For the low-temperature phase of TeF₆, this was identified as Pnma.[3][4][5]

-

Rietveld Refinement: The Rietveld refinement technique is employed to refine the crystal structure model. This involves a least-squares fitting of a calculated diffraction pattern to the experimental data. The parameters refined include:

-

Instrumental Parameters: Zero-point offset, peak shape parameters.

-

Structural Parameters: Lattice parameters, atomic coordinates, and isotropic or anisotropic displacement parameters for each atom. The refinement is continued until the calculated pattern shows a good fit to the observed data, as indicated by low R-factors (e.g., Rwp, Rp).

-

Crystallographic Data

The low-temperature crystal structure of this compound is orthorhombic.[3][4] The quantitative data obtained from crystallographic studies are summarized in the tables below.

Table 1: Crystal System and Space Group of TeF₆

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3][4][5] |

| Space Group | Pnma | [3][4][5] |

| Space Group Number | 62 | [1][5] |

| Molecules per unit cell (Z) | 4 | [3][4] |

Table 2: Lattice Parameters of Orthorhombic TeF₆

| Lattice Parameter | Value (Å) | Reference |

| a | 4.98 | [5] |

| b | 8.58 | [5] |

| c | 9.47 | [5] |

| α, β, γ | 90° | [5] |

| Volume | 404.18 ų | [5] |

Table 3: Bond Lengths in Orthorhombic TeF₆

| Bond | Length (Å) | Multiplicity | Reference |

| Te-F | 1.83 | 2 | [5] |

| Te-F | 1.84 | 4 | [5] |

Experimental Workflow Visualization

The logical flow of the experimental and analytical procedures for determining the crystal structure of this compound is illustrated in the following diagram.

Caption: Workflow for TeF₆ Crystal Structure Determination.

Discussion of the Crystal Structure

The low-temperature phase of this compound adopts an orthorhombic crystal structure with the space group Pnma.[3][4][5] The unit cell contains four TeF₆ molecules.[3][4] The TeF₆ molecules in the crystal are only slightly distorted from their ideal octahedral geometry observed in the gas phase.[3][4] The tellurium atom is octahedrally coordinated to six fluorine atoms, with slight variations in the Te-F bond lengths.[5]

It is noteworthy that TeF₆ exhibits polymorphism. At temperatures just below its sublimation point, it is believed to crystallize in a body-centered cubic structure, which is common for many hexafluorides.[4] Furthermore, a metastable monoclinic phase has been observed in cold clusters of TeF₆, suggesting a complex phase behavior dependent on the conditions of formation.[4][6] The preference for the orthorhombic structure at low temperatures is thought to be influenced by steric interactions and the relative distances between fluorine atoms on adjacent molecules.[3]

Conclusion

The crystal structure of the low-temperature phase of this compound has been definitively characterized as orthorhombic (Pnma space group) through neutron powder diffraction studies. This technical guide has provided a detailed overview of the experimental methodology, from sample preparation of the volatile and toxic gas to the data analysis via Rietveld refinement. The presented crystallographic data, including lattice parameters and bond lengths, offer valuable quantitative insights for researchers in chemistry and materials science. The elucidated crystal structure provides a fundamental basis for understanding the solid-state properties and reactivity of this important fluorine compound.

References

Methodological & Application

Application Notes and Protocols for Tellurium Hexafluoride as a Precursor in MOCVD of Telluride Thin Films

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD) is a versatile technique for the deposition of high-quality thin films critical for various applications, including semiconductor devices and advanced materials. Telluride thin films, such as those of cadmium telluride (CdTe), zinc telluride (ZnTe), and germanium-antimony-telluride (GST), are key components in solar cells, infrared detectors, and phase-change memory. The choice of precursor is a critical factor in the MOCVD process, directly influencing the film's properties. Tellurium hexafluoride (TeF₆) presents a volatile, albeit highly reactive, precursor for the deposition of telluride-containing films.

These application notes provide a comprehensive overview and a generalized protocol for the use of this compound as a tellurium precursor in MOCVD processes. Special emphasis is placed on the in-situ reaction with ammonia to form an aminotellurium precursor, a method suitable for the deposition of complex tellurides like GST.[1] Due to the hazardous nature of TeF₆, stringent safety protocols are essential and are detailed herein.

Safety Precautions

This compound is a colorless, highly toxic gas with a repulsive odor.[2] It is critical to handle this substance with extreme caution in a well-ventilated area, preferably within a dedicated toxic gas cabinet integrated with the MOCVD system. The following safety measures are mandatory:

-

Personal Protective Equipment (PPE): Wear a full-face respirator with appropriate cartridges, chemical-resistant gloves, and protective clothing when handling TeF₆.[3][4]

-

Gas Monitoring: Continuous monitoring of the work area for TeF₆ leaks is essential.

-

Ventilation: All operations involving TeF₆ must be conducted in a certified fume hood or a gas cabinet with a dedicated exhaust ventilation system.[5]

-

Emergency Procedures: Emergency shower and eyewash stations must be readily accessible.[6] All personnel must be trained on emergency procedures for TeF₆ exposure.[6][7]

-

Incompatible Materials: Keep TeF₆ away from water, as it reacts to form toxic vapors.[2] It should also be stored away from alkalis and heat.[6]

Precursor Chemistry and Reaction Pathway

The direct use of TeF₆ in MOCVD can be challenging due to its high reactivity and the potential for fluorine incorporation into the thin film. A more controlled approach involves the gas-phase reaction of TeF₆ with ammonia (NH₃) to form an aminotellurium precursor.[1] This in-situ generated precursor is then introduced into the deposition chamber to react with the other metal-organic precursors on the heated substrate.

The proposed reaction pathway is as follows:

-

Aminotellurium Formation: TeF₆ (g) + nNH₃ (g) → [Te(NH₂)ₓ(NH)ᵧ] (g) + nHF (g) This reaction is hypothesized to occur in the gas phase prior to reaching the substrate.

-

Thin Film Deposition (Example for GST): [Te(NH₂)ₓ(NH)ᵧ] (g) + Ge(R¹)₄ (g) + Sb(R²)₃ (g) → GeₓSbᵧTez (s) + byproducts Where R¹ and R² are organic ligands.

This method allows for a lower deposition temperature compared to processes using less reactive tellurium precursors.[1]

Experimental Protocol: MOCVD of Germanium-Antimony-Telluride (GST)

This protocol outlines a generalized procedure for the deposition of GST thin films using TeF₆ as the tellurium precursor. The parameters provided are starting points and will require optimization based on the specific MOCVD reactor configuration and desired film properties.

1. Substrate Preparation:

-

Substrates (e.g., Si/SiO₂, Ge) should be thoroughly cleaned using a standard solvent cleaning procedure (e.g., acetone, isopropanol, deionized water rinse) followed by a final drying step with nitrogen gas.

-

For epitaxial growth, an in-situ pre-heating or plasma cleaning step may be necessary to remove any native oxide layer.

2. MOCVD System Preparation:

-

Ensure the MOCVCD system is leak-tight.

-

Purge all gas lines thoroughly with a high-purity inert gas (e.g., Ar, N₂).

-

Heat the substrate to the desired deposition temperature under a continuous flow of inert gas.

3. Deposition Parameters:

| Parameter | Value | Notes |

| Precursors | ||

| Germanium Precursor | Tetrakis(dimethylamino)germanium (TDMAGe) | Bubbler Temperature: 50-70 °C |

| Antimony Precursor | Tris(dimethylamino)antimony (TDMASb) | Bubbler Temperature: 40-60 °C |

| Tellurium Precursor | This compound (TeF₆) | Gas cylinder at room temperature |

| Reactant | Ammonia (NH₃) | Gas cylinder at room temperature |

| Carrier Gas | High-purity Argon (Ar) or Nitrogen (N₂) | |

| Deposition Conditions | ||

| Substrate Temperature | 100 - 400 °C | A key parameter for film crystallinity and composition.[1] |

| Reactor Pressure | 1 - 10 Torr | Lower pressures can improve film uniformity. |

| TeF₆ Flow Rate | 1 - 5 sccm | To be optimized. |

| NH₃ Flow Rate | 5 - 20 sccm | A higher NH₃:TeF₆ ratio is generally preferred. |

| TDMAGe Flow Rate | 0.1 - 1 sccm | To be optimized for desired Ge content. |

| TDMASb Flow Rate | 0.1 - 1 sccm | To be optimized for desired Sb content. |

| Carrier Gas Flow Rate | 100 - 500 sccm | |

| Deposition Time | 10 - 60 min | Determines the final film thickness. |

4. Post-Deposition:

-

After the deposition is complete, turn off the precursor flows and cool down the reactor under a continuous flow of inert gas.

-

The deposited films should be characterized to determine their properties.

Characterization of Telluride Thin Films

A variety of techniques can be used to characterize the structural, compositional, and electronic properties of the deposited telluride thin films.

| Property | Characterization Technique |

| Structural Properties | |

| Crystallinity and Phase | X-ray Diffraction (XRD) |

| Surface Morphology and Thickness | Scanning Electron Microscopy (SEM) |

| Surface Roughness | Atomic Force Microscopy (AFM) |

| Compositional Properties | |

| Elemental Composition | Energy-Dispersive X-ray Spectroscopy (EDX), X-ray Photoelectron Spectroscopy (XPS) |

| Depth Profile | Secondary Ion Mass Spectrometry (SIMS) |

| Electronic and Optical Properties | |

| Resistivity | Four-Point Probe Measurement |

| Carrier Concentration and Mobility | Hall Effect Measurement |

| Optical Bandgap | UV-Vis-NIR Spectroscopy |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the MOCVD of telluride thin films using TeF₆ and the logical relationship of the key process components.

Caption: MOCVD Experimental Workflow.

Caption: Logical Relationship of MOCVD Components.

Conclusion

This compound, when used in conjunction with ammonia, offers a viable pathway for the low-temperature MOCVD of telluride thin films. The in-situ formation of an aminotellurium precursor mitigates some of the challenges associated with the high reactivity of TeF₆. However, the extreme toxicity of this compound necessitates rigorous safety protocols. The provided experimental parameters serve as a foundational guideline for process development. Further optimization and in-depth characterization are crucial for achieving high-quality films tailored for specific applications.

References

Application Notes and Protocols for the Use of Tellurium Hexafluoride (TeF6) in Plasma Etching of Semiconductor Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellurium hexafluoride (TeF6) is a colorless, highly toxic gas with an octahedral structure, similar to sulfur hexafluoride (SF6).[1] While SF6 is a cornerstone of plasma etching processes for silicon and other semiconductor materials, the application of TeF6 in this field is notably absent from mainstream semiconductor processing. This document provides a comprehensive overview of the theoretical considerations, potential challenges, and safety protocols associated with the use of TeF6 in plasma etching. The information is intended to guide researchers on the viability and risks of employing TeF6 as an etchant gas.

Theoretical Viability and Comparative Analysis with SF6

The potential use of TeF6 as a plasma etchant stems from its molecular similarity to SF6, a gas widely used for its ability to generate fluorine radicals (F•), which are the primary etchant species for silicon-based materials.[2][3] In a plasma, TeF6 would be expected to dissociate and produce fluorine radicals that can chemically react with a semiconductor surface to form volatile products.

However, a critical difference between TeF6 and SF6 lies in the properties of their dissociation byproducts and their interaction with the substrate. While SF6 plasma leads to the formation of volatile SiF4 and gaseous sulfur-containing byproducts, the plasma chemistry of TeF6 is more complex and presents significant challenges.[4][5]

Table 1: Comparative Properties of TeF6 and SF6

| Property | This compound (TeF6) | Sulfur Hexafluoride (SF6) |

| Molar Mass | 241.60 g/mol [1] | 146.06 g/mol |

| Boiling Point | -38.9 °C (sublimes)[1] | -64 °C (sublimes) |

| Toxicity | Highly toxic by inhalation and skin absorption[6] | Relatively non-toxic, but an asphyxiant |

| Reactivity | More reactive than SF6; hydrolyzes in water[1] | Chemically inert under normal conditions |

| Primary Etch Species | F• (hypothesized) | F• |

| Key Etching Byproduct (with Te-based materials) | TeF4 (non-volatile)[4] | - |

Challenges and Limitations in Plasma Etching with TeF6